2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Applications of Piperidine Derivatives
Piperidine derivatives, such as donepezil and tizanidine, have significant pharmacological importance. Donepezil, a piperidine-based acetylcholinesterase inhibitor, is widely recognized for its therapeutic efficacy in Alzheimer's disease by enhancing cholinergic function. It demonstrates benefits in cognition and global function in patients with Alzheimer's, suggesting potential cognitive enhancement applications for related compounds (Román & Rogers, 2004). Tizanidine, another piperidine derivative, acts as an alpha2-adrenergic receptor agonist and is utilized for muscle spasticity and certain pain syndromes, indicating the muscle relaxant and analgesic potential of piperidine compounds (Malanga, Reiter, & Garay, 2008).
Chemical and Environmental Research on Chloroacetate Compounds
Chloroacetate compounds have been studied for their environmental impact and chemical reactivity. The metabolism and toxicology of chlorinated ethylenes, for instance, provide insight into the biotransformation pathways of chloroacetate derivatives, which could inform safety and environmental risk assessments of related chemicals (Leibman & Ortiz, 1977). Additionally, the dichloroacetate dilemma discusses the balance between environmental hazards and therapeutic potentials, highlighting the importance of understanding the biological effects and environmental fate of chloroacetate derivatives (Stacpoole, 2010).
Synthetic and Medicinal Chemistry Applications
The synthesis of cyclic compounds containing aminobenzenesulfonamide exemplifies the versatility of incorporating nitrogen-containing and chlorinated groups into complex molecules for pharmaceutical applications. This research underscores the potential for developing functional molecules and pharmaceuticals based on structural motifs similar to 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride (Kaneda, 2020).
properties
IUPAC Name |
2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGCARBGLSSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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